molecular formula C32H18N4O12 B10885127 {Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]

{Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]

Cat. No.: B10885127
M. Wt: 650.5 g/mol
InChI Key: SAPKEXKLLSLPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]: is a complex organic compound characterized by its multiple benzene rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone] typically involves multi-step organic reactions. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1′-biphenyl]-4,4′-bis(diazonium chloride) . This process is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar multi-step organic reactions optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: {Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and polymers .

Biology and Medicine:

Industry: The compound’s unique structural properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which {Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, influencing cellular processes and signaling pathways.

Properties

Molecular Formula

C32H18N4O12

Molecular Weight

650.5 g/mol

IUPAC Name

[3-nitro-4-[4-[2-nitro-4-(4-nitrobenzoyl)phenoxy]phenoxy]phenyl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C32H18N4O12/c37-31(19-1-7-23(8-2-19)33(39)40)21-5-15-29(27(17-21)35(43)44)47-25-11-13-26(14-12-25)48-30-16-6-22(18-28(30)36(45)46)32(38)20-3-9-24(10-4-20)34(41)42/h1-18H

InChI Key

SAPKEXKLLSLPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.